molecular formula C18H21ClN2O2S2 B10887642 1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B10887642
M. Wt: 397.0 g/mol
InChI Key: XBFYRDXNDBDDAK-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine is a complex organic compound with a molecular formula of C20H23ClN2O2S2. This compound is notable for its unique structure, which includes a piperazine ring substituted with a chlorophenylsulfonyl group and a methylsulfanylbenzyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine typically involves multiple steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 1-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 4-(methylsulfanyl)benzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-allergic and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to its combination of a chlorophenylsulfonyl group and a methylsulfanylbenzyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C18H21ClN2O2S2

Molecular Weight

397.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C18H21ClN2O2S2/c1-24-17-6-2-15(3-7-17)14-20-10-12-21(13-11-20)25(22,23)18-8-4-16(19)5-9-18/h2-9H,10-14H2,1H3

InChI Key

XBFYRDXNDBDDAK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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